2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
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Description
2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C18H22N4O
- Molecular Weight : Approximately 306.39 g/mol
- Structural Features : The compound features a piperidine ring, a pyrido[1,2-a]pyrimidine core, and an aldehyde functional group, which are critical for its biological interactions.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Core Structure | Pyrido[1,2-a]pyrimidine |
Functional Groups | Aldehyde, piperidine |
Molecular Weight | 306.39 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
Research has suggested that the compound may possess anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. The proposed mechanism includes inducing apoptosis and inhibiting angiogenesis.
Neuropharmacological Effects
Given its piperidine moiety, the compound is hypothesized to interact with neurotransmitter systems. Preliminary data suggest potential effects on serotonin and dopamine receptors, indicating possible applications in treating neuropsychiatric disorders.
Table 2: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for microbial growth or cancer cell survival.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways affecting mood and behavior.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives revealed that compounds similar to our target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli using diffusion methods. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
Study 2: Anticancer Activity Assessment
In vitro assays demonstrated that the compound reduced viability in breast cancer cell lines by over 50% at concentrations ranging from 10 to 30 µM. Mechanistic studies indicated that this effect was due to increased levels of reactive oxygen species (ROS), leading to apoptosis.
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-7-8-20-23-21(19(15-26)22(27)25(20)14-16)24-11-9-18(10-12-24)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERKGUKSKLCRST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCC(CC3)CC4=CC=CC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.